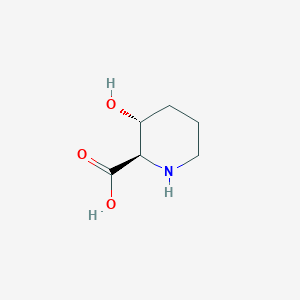

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448292 | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176019-04-8 | |

| Record name | (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176019-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylic acid functionalities, renders it a valuable chiral building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and its emerging role in the design of novel therapeutics.

Introduction: The Significance of a Chiral Scaffold

This compound, also known as (2R,3R)-3-hydroxypipecolic acid, belongs to a class of substituted pipecolic acid derivatives. The piperidine ring is a prevalent motif in a vast array of natural products and pharmaceuticals, owing to its ability to confer conformational rigidity and introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets. The specific stereochemistry of the hydroxyl and carboxylic acid groups at the C-3 and C-2 positions, respectively, in the (2R,3R) configuration, provides a unique three-dimensional arrangement of functional groups, making it an attractive starting material for asymmetric synthesis.

The strategic importance of this molecule lies in its potential to serve as a chiral synthon for the construction of more complex molecules with defined stereochemistry. The absolute configuration of chiral centers is a critical determinant of a drug's pharmacological activity and safety profile. Therefore, access to enantiomerically pure building blocks like this compound is paramount in modern drug discovery.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source |

| CAS Number | 176019-04-8 | [CymitQuimica[], Sigma-Aldrich[2]] |

| Molecular Formula | C₆H₁₁NO₃ | [CymitQuimica[]] |

| Molecular Weight | 145.16 g/mol | [CymitQuimica[]] |

| IUPAC Name | This compound | |

| Synonyms | (2R,3R)-3-Hydroxypipecolic acid, trans-3-hydroxypipecolic acid | |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in water and polar protic solvents like DMSO.[] | [BOC Sciences[]] |

Note: Experimental values for properties such as melting point and specific rotation can vary depending on the purity and the method of measurement. The provided solubility data is for the related compound N-hydroxypipecolic acid and is expected to be similar for this compound due to the presence of polar functional groups.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of two adjacent chiral centers. Several strategies have been developed to achieve high stereoselectivity, primarily falling into two categories: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-glucose has been successfully employed as a chiral precursor for the synthesis of (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a closely related derivative that can be oxidized to the desired carboxylic acid.

A notable "chiron approach" begins with D-glucose and proceeds through a series of transformations to construct the piperidine ring with the desired stereochemistry. This method leverages the inherent chirality of the sugar backbone to control the stereochemical outcome of the reactions.

Illustrative Workflow: Chiron Approach from D-Glucose

Caption: Chiron synthesis of the target molecule from D-glucose.

This approach is advantageous due to the predictable stereochemical control imparted by the starting material. However, it often involves multiple steps, which can impact the overall yield.

Asymmetric Synthesis: Creating Chirality

Asymmetric synthesis methods create the desired stereocenters from achiral or racemic starting materials using chiral catalysts or auxiliaries. These methods offer greater flexibility in substrate scope and can often be more convergent.

One effective strategy involves the diastereoselective reduction of a chiral piperidin-3-one precursor. The stereochemical outcome of the reduction is directed by the existing stereocenter and the choice of reducing agent. Subsequent functional group manipulations can then lead to the target molecule.

Other approaches include the use of enzyme-catalyzed reactions, which can offer exquisite stereoselectivity under mild reaction conditions. For instance, specific hydroxylases have been investigated for the stereoselective hydroxylation of pipecolic acid derivatives.[3]

Experimental Protocol: A Representative Stereoselective Synthesis

While a universally adopted, single-step synthesis is not yet established, a common strategy involves the stereoselective reduction of a protected piperidin-3-one derivative. The following is a generalized protocol based on principles described in the literature[4]:

-

Preparation of the Chiral Precursor: A suitable N-protected piperidin-3-one is synthesized. The choice of protecting group (e.g., Boc, Cbz) is critical for influencing the conformation of the ring and directing the subsequent reduction.

-

Diastereoselective Reduction: The ketone is reduced using a hydride-donating reagent. The choice of reagent (e.g., NaBH₄, L-Selectride®) and reaction conditions (temperature, solvent) are optimized to favor the formation of the desired (3R)-hydroxyl group. The rationale behind this selection often involves considering the steric hindrance around the carbonyl group and the trajectory of hydride attack, as dictated by Felkin-Ahn or other stereochemical models.

-

Functional Group Interconversion: The resulting (3R)-hydroxypiperidine derivative is then subjected to reactions to introduce the carboxylic acid functionality at the C-2 position. This may involve a series of steps, including deprotection, oxidation, and reprotection as needed.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The stereochemical purity is typically assessed by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Spectroscopic Characterization: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The protons at C-2 and C-3, being adjacent to the electron-withdrawing carboxylic acid and hydroxyl groups, will appear downfield. The coupling constants between these protons will be indicative of their trans relationship. The other ring protons will appear as complex multiplets in the aliphatic region. The protons of the -OH and -NH groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm. The carbons bearing the hydroxyl group (C-3) and the carboxylic acid group (C-2) will also be shifted downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

An O-H stretching band from the alcohol, which will likely overlap with the broad carboxylic acid O-H stretch.

-

N-H stretching and bending vibrations from the secondary amine.

-

C-H stretching and bending vibrations from the aliphatic piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 146.07. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (COOH).

Logical Flow of Spectroscopic Analysis

Caption: Workflow for the structural elucidation of the target molecule.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Glycosidase Inhibitors

One of the most explored applications of hydroxypiperidine derivatives is in the development of glycosidase inhibitors.[5] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic potential in the management of diabetes, viral infections, and lysosomal storage diseases.

The hydroxypiperidine ring can mimic the oxocarbenium ion-like transition state of the glycosidase-catalyzed reaction. The stereochemistry of the hydroxyl groups is crucial for binding to the active site of the enzyme and achieving potent and selective inhibition. While the specific inhibitory activity of the (2R,3R) isomer against various glycosidases requires further investigation, related compounds have shown promising results.[5]

Proposed Mechanism of Glycosidase Inhibition

Caption: Competitive inhibition of glycosidases by the target molecule.

Chiral Building Block in Asymmetric Synthesis

Beyond its own potential bioactivity, this compound serves as a versatile chiral building block for the synthesis of more complex and potent drug candidates. Its functional groups can be readily modified to introduce further diversity and to construct larger molecular architectures. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic and medicinal interest. While stereoselective synthetic routes have been developed, further optimization to improve efficiency and scalability is an ongoing area of research. A more comprehensive characterization of its physicochemical and spectroscopic properties will be invaluable for its wider application.

The exploration of its biological activities, particularly as a glycosidase inhibitor, holds considerable promise for the development of new therapeutics. Future research should focus on elucidating the specific enzymatic targets of this compound and its derivatives, as well as understanding the structure-activity relationships that govern their potency and selectivity. As our understanding of the role of chiral molecules in biological systems continues to grow, the importance of versatile building blocks like this compound in drug discovery is set to expand.

References

-

Pandey, R. P., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813. Available from: [Link]

-

(2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid. CAS Common Chemistry. Available from: [Link]

-

Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry. Available from: [Link]

-

(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. PubChem. Available from: [Link]

-

Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. ZORA. Available from: [Link]

Sources

- 2. abmole.com [abmole.com]

- 3. DSpace-CRIS [zora.uzh.ch]

- 4. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: this compound is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the specific stereochemical arrangement of its hydroxyl and carboxylic acid functional groups, makes it a valuable building block for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, stereocontrolled synthesis strategies, and its role as a key structural motif in various natural products and pharmaceutical agents, intended for researchers and professionals in the field of drug discovery.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. When functionalized with specific stereochemistry, as in the case of this compound, it provides a conformationally restricted scaffold that can enhance binding affinity and selectivity to biological targets. This compound is a stereoisomer of pipecolic acid and is distinguished by the syn relationship between the hydroxyl group at C-3 and the carboxylic acid at C-2, both in the (R) configuration. Its intrinsic chirality and the presence of three key functional groups—a secondary amine, a secondary alcohol, and a carboxylic acid—offer multiple points for chemical modification and interaction with biological macromolecules. The importance of this specific stereoisomer is highlighted by its incorporation into complex natural products with potent biological activities, including cytotoxic alkaloids and HIV protease inhibitors.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis and drug design.

Molecular Structure and Stereochemistry

The defining feature of this molecule is its distinct three-dimensional architecture. The piperidine ring typically adopts a stable chair conformation. The (2R,3R) configuration places the C2-carboxyl and C-3 hydroxyl groups in a specific spatial arrangement that dictates its reactivity and biological function. The precise stereochemistry is critical for its role in asymmetric synthesis and its interactions with chiral biological targets like enzymes and receptors.[1]

Caption: Molecular structure of this compound.

Core Chemical Properties

The fundamental identifiers and properties of the molecule are summarized below. While specific experimental values for properties like melting point and pKa are not widely reported in public literature, the core data is well-established.

| Property | Value | Reference |

| CAS Number | 176019-04-8 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)- | [3] |

| Purity | Typically >97% (Commercially available) | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons at C2 and C3 would appear as distinct signals, with their chemical shifts and coupling constants being indicative of the syn stereochemical relationship. Protons on carbons adjacent to the nitrogen atom and the carbonyl group would be deshielded.

-

¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 170-180 ppm. The carbons bearing the hydroxyl group (C3) and the nitrogen atom (C2, C6) would also show characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and carboxylic acid groups. Key expected bands include:

-

A very broad O-H stretching band from 2500-3300 cm⁻¹, corresponding to the hydrogen-bonded carboxylic acid O-H.

-

A strong, sharp C=O stretching band around 1690-1760 cm⁻¹.

-

A C-O stretching band between 1210-1320 cm⁻¹.[5]

-

An N-H stretching band for the secondary amine.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight (145.16). Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid moiety.

Synthesis and Stereocontrol

The synthesis of this compound in an enantiomerically pure form is a significant chemical challenge. Success hinges on precise control over the stereochemistry at the C2 and C3 positions.

Overview of Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of hydroxylated pipecolic acids:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids or carbohydrates, and converting them through a series of stereocontrolled reactions.

-

Asymmetric Catalysis: Employing chiral catalysts or ligands to induce stereoselectivity in key bond-forming reactions, such as hydrogenation or dihydroxylation of a suitable precursor.[1]

-

Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. Evans auxiliaries, for example, have been successfully used in related amino acid syntheses.[1]

-

Enzymatic Synthesis: Using isolated enzymes or whole-cell systems to catalyze stereoselective reactions, such as the reduction of a ketone or the hydroxylation of a piperidine ring, offering high enantiopurity under mild conditions.[1][6]

Caption: Generalized workflow for stereoselective synthesis.

Exemplary Synthetic Protocol

While a specific, detailed protocol for the (2R,3R) isomer is not publicly detailed, the following represents a generalized, exemplary multi-step approach adapted from methods for related compounds.[7][8] This protocol is for illustrative purposes and requires laboratory-specific optimization.

-

Protection: The starting material, a suitable piperidine precursor, is N-protected, often with a Boc (tert-butoxycarbonyl) group, to prevent side reactions involving the amine.

-

Stereoselective Hydroxylation: An enolate of the N-protected piperidine-2-carboxylate ester is formed using a strong base (e.g., LDA). This enolate is then reacted with an electrophilic oxygen source (e.g., a Davis oxaziridine) in the presence of a chiral ligand or under conditions that favor the formation of the desired (3R)-hydroxyl group.

-

Purification: The resulting diastereomers are separated using column chromatography.

-

Deprotection: The protecting groups (e.g., N-Boc and the carboxylate ester) are removed under appropriate conditions (e.g., acid hydrolysis with HCl) to yield the final product.

-

Final Purification: The final compound is purified by recrystallization or ion-exchange chromatography to yield the high-purity this compound.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acid: Can undergo esterification with alcohols, amidation with amines, and reduction to a primary alcohol.

-

Hydroxyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone.

-

Secondary Amine: Can be N-alkylated, N-acylated, or N-arylated. Its basicity allows for salt formation with acids.

Stability and Storage: As a polyfunctional amino acid, the compound should be stored in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[9] It should be kept away from strong oxidizing agents.[] For long-term storage, refrigeration (2-8 °C) is recommended.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral building block for creating more complex molecules with therapeutic potential.

Role as a Chiral Building Block

Its rigid structure and defined stereochemistry make it an ideal starting point for constructing molecules where a specific 3D orientation is necessary for biological activity. It serves as a constrained amino acid analogue, which can be incorporated into peptidomimetics to improve metabolic stability and receptor binding affinity.

Incorporation in Bioactive Molecules

This structural motif is found in several potent, naturally occurring and synthetic molecules, demonstrating its biological relevance.

| Bioactive Molecule | Class | Biological Activity | Reference |

| Palinavir | HIV Protease Inhibitor | Antiviral (Anti-HIV) | [1] |

| Tetrazomine | Alkaloid | Cytotoxic | [1] |

| Halichonadins | Marine Alkaloid | Antitumor | [1] |

| Afegostat | Glucosylceramide synthase inhibitor | Investigational drug for Gaucher's disease | [11] |

These examples underscore the importance of the hydroxypiperidine carboxylic acid core in conferring potent bioactivity. In molecules like palinavir, the rigid cyclic structure is crucial for fitting into the enzyme's active site, thereby enhancing its inhibitory power.[1]

Conclusion and Future Outlook

This compound is a scientifically significant molecule whose value lies in its stereochemically defined and functionally rich structure. While detailed public data on some of its physical properties remains sparse, its application as a privileged scaffold in the synthesis of high-value pharmaceutical agents is well-established. Future research will likely focus on developing more efficient and scalable stereoselective synthetic routes and exploring its incorporation into novel therapeutic agents targeting a wider range of diseases, from viral infections to cancer. The continued exploration of this and related chiral building blocks will undoubtedly expand the accessible chemical space for the discovery of next-generation medicines.

References

- Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-112241-70-0.html

- PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15599233

- CymitQuimica. (n.d.). This compound. Available at: https://www.cymitquimica.com/en/producto/10-F619021

- Benchchem. (n.d.). (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: https://www.benchchem.com/product/b5329

- PubChem. (n.d.). This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10920637

- Smolecule. (n.d.). (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-96861-04-0.html

- PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10855598

- ChemBK. (n.d.). 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-. Available at: https://www.chembk.com/en/chem/176019-04-8

- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d40d4c

- Smolecule. (n.d.). (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-176019-06-0.html

- CHIRALEN. (n.d.). (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid. Available at: https://www.chiralen.com/product/3910630.html

- Biosynth. (n.d.). (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://www.biosynth.com/p/FH167961/824943-40-0-2s-5r-5-hydroxypiperidine-2-carboxylic-acid-hydrochloride

- BLDpharm. (n.d.). 1903731-74-7|(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://www.bldpharm.com/products/1903731-74-7.html

- Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Available at: https://patents.google.

- Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Available at: https://patents.google.

- Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://chem-space.com/compounds/CSSB06741694171

- Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Available at: https://www.chem-tools.com/en/products/2s-3s-3-hydroxypiperidine-2-carboxylic-acid

- ACS Publications. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00143

- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: https://www.mdpi.com/2073-4344/12/3/319

- ChemicalBook. (n.d.). 1-Boc-3-hydroxypiperidine(85275-45-2) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_85275-45-2_1hnmr.htm

- SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. Available at: https://spectrabase.com/spectrum/DjCNcJ6yjEH

- BOC Sciences. (n.d.). CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. Available at: https://www.bocsci.com/product/cas-no-4298-08-2-43588.html

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids

- Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. Available at: https://bridgeorganics.com/product/2s4r-n-boc-4-hydroxypiperidine-2-carboxylic-acid-methyl-ester/

Sources

- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H11NO3 | CID 10920637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. chiralen.com [chiralen.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Characterization, Analysis, and Applications

Abstract: This document provides a comprehensive technical overview of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline authoritative analytical methodologies for its stereospecific characterization, and discuss its role as a crucial building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a carboxylic acid and a hydroxyl group. As a cyclic amino acid analog, its constrained conformation makes it a valuable scaffold in drug design. The precise stereochemistry at the C2 and C3 positions—designated as (2R,3R)—is critical, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1][2] This inherent chirality necessitates robust, stereo-specific analytical methods for its quality control and characterization. The molecule's IUPAC name is this compound.[3]

The structural rigidity of the piperidine ring, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, allows for specific and high-affinity interactions with biological targets, such as enzymes and receptors.[1] Consequently, this scaffold is found in various natural products and has been incorporated into synthetic pharmaceutical agents.

Caption: Structure of this compound.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These values are critical for dosing calculations, formulation development, and analytical method design. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | PubChem[3][4] |

| Molecular Weight | 145.16 g/mol | PubChem[3] |

| Exact Mass | 145.158 g/mol | CymitQuimica[5] |

| CAS Number | 176019-04-8 | CymitQuimica, PubChem[3][5] |

| IUPAC Name | This compound | PubChem[3] |

| InChI Key | FDMYUQHVJYNDLI-RFZPGFLSSA-N | PubChem[3] |

| Canonical SMILES | C1CC(=O)O">C@HO | PubChem[3] |

| Classification | Secondary Amine, Piperidine, Amino Acid | CymitQuimica[5] |

Synthesis and Stereochemical Control

The synthesis of this compound is a non-trivial process, with the primary challenge being the precise control of the stereocenters at the C2 and C3 positions. Commercially, this is typically achieved through multi-step organic synthesis.

A common conceptual approach involves:

-

Starting Material Selection: Utilizing a chiral precursor or a prochiral substrate that allows for asymmetric induction.

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer. This is a cornerstone of modern pharmaceutical synthesis, as it avoids the inefficient separation of enantiomers later in the process.[1]

-

Cyclization: Forming the core piperidine ring.

-

Purification and Isolation: Rigorous purification, often involving chromatography, to isolate the final compound with high chemical and enantiomeric purity.

The causality behind employing asymmetric synthesis is rooted in efficiency and regulatory compliance. Racemic mixtures can contain an inactive or even harmful isomer, making stereospecific synthesis the preferred route in drug development to ensure safety and efficacy.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-platform approach is required for full characterization. The workflow below represents a self-validating system for ensuring the quality of a synthesized batch.

Caption: A typical workflow for analytical characterization.

Protocol: Chiral Purity Determination by LC-MS

This protocol details the direct analysis method using a chiral stationary phase, which is highly effective for separating enantiomers and other stereoisomers.[6][7] Liquid chromatography coupled with mass spectrometry (LC-MS) is chosen for its superior sensitivity and selectivity, making it ideal for detecting trace impurities in complex samples.[6][7][]

Objective: To separate and quantify this compound from its other stereoisomers and confirm its molecular weight.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Chiral Stationary Phase Column (e.g., Cyclodextrin-based or macrocyclic antibiotic-based)

-

This compound reference standard

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol)

-

LC-MS grade additives (e.g., formic acid, ammonium acetate)

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of water and methanol.

-

Prepare a working standard at 10 µg/mL by diluting the stock solution with the initial mobile phase.

-

Prepare the test sample (synthesized batch) at a concentration of approximately 10 µg/mL in the initial mobile phase.

-

-

LC-MS System Configuration:

-

LC Parameters:

-

Column: Chiral Stationary Phase Column (select based on screening)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: (Example) 5% B to 95% B over 15 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Target m/z: 146.07 (for [M+H]⁺)

-

-

-

System Suitability Test (SST):

-

Before running samples, perform five replicate injections of the working standard.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing with adequate precision.

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the working standard to establish the retention time and response for the (2R,3R) isomer.

-

Inject the test sample.

-

Inject the working standard again to confirm system stability.

-

-

Data Analysis:

-

Confirm the presence of the target compound in the test sample by matching the retention time with the reference standard.

-

Verify the molecular weight by extracting the ion chromatogram for m/z 146.07.

-

Calculate the chiral purity by integrating the peak area of the (2R,3R) isomer and any other observed stereoisomer peaks.

-

% Purity = (Area of main peak / Sum of all isomer peak areas) * 100

-

-

Biological Significance and Applications

The utility of this compound in drug development stems from its role as a constrained amino acid that can mimic peptide turns or serve as a chiral scaffold.

-

Building Block in Drug Synthesis: Its defined three-dimensional structure is leveraged to synthesize more complex molecules with precise spatial arrangements of functional groups. This is crucial for optimizing binding affinity to therapeutic targets. It has been used as a precursor in the synthesis of molecules targeting enzymes and receptors involved in various diseases.[1]

-

Component of Natural Products: This structural motif is found in several bioactive natural products. For example, it is a key component of tetrazomine, a cytotoxic alkaloid, and is integral to the structure of palinavir, an HIV protease inhibitor, where its rigidity enhances binding to the viral enzyme.[1]

-

Research Tool in Medicinal Chemistry: Scientists use this and related compounds to probe structure-activity relationships (SAR). By systematically modifying the scaffold and observing the effects on biological activity, researchers can design more potent and selective drugs.[1]

Conclusion

This compound is more than a simple chemical; it is a highly specialized tool for the creation of sophisticated therapeutic agents. Its value is intrinsically linked to its specific stereochemistry. Therefore, a deep understanding of its properties, coupled with rigorous, stereospecific analytical methods like chiral LC-MS, is essential for its effective application in research and pharmaceutical development. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chiral building block.

References

-

PubChem. (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

-

ChemBK. 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-. Available from: [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]

-

ResearchGate. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available from: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H11NO3 | CID 10920637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Stereochemistry, Synthesis, and Biological Activity

Executive Summary

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest in medicinal chemistry. As a conformationally restricted analog of glutamate, its primary biological role is centered on the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The precise spatial arrangement of its hydroxyl and carboxylic acid functional groups, defined by the (2R,3R) stereochemistry, is paramount to its biological function. This cis-configuration dictates the molecule's interaction with target binding sites, distinguishing its activity from its other stereoisomers. This guide provides an in-depth analysis of the molecule's stereochemical properties, outlines robust stereoselective synthetic strategies, and details its structure-activity relationship as an NMDA receptor antagonist. Furthermore, it includes validated experimental protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction to a Key Neuromodulator

This compound belongs to the family of piperidine-based amino acids and is a hydroxylated derivative of pipecolic acid.[1] Its rigid cyclic structure serves as a valuable scaffold in drug design, offering a higher degree of conformational constraint compared to linear amino acids. This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The primary interest in this molecule and its analogs stems from their activity at the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system responsible for mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[2][3] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases like Alzheimer's. Consequently, antagonists of this receptor are of profound therapeutic interest.[4] The specific stereochemistry of this compound is the critical determinant of its potency and efficacy in this role.

The Centrality of Stereochemistry

The molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[5] The relationship between these isomers dictates their chemical and biological properties.

The Four Stereoisomers: A Structural Overview

The four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

-

(2R,3R) and (2S,3S) are enantiomers.

-

(2R,3S) and (2S,3R) are enantiomers.

-

The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

This relationship is crucial because enantiomers will have identical physical properties (except for the rotation of plane-polarized light) and identical reactivity with achiral reagents, but may have vastly different biological activities. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Caption: Relationships between the four stereoisomers.

The cis Configuration and Conformational Preference

The (2R,3R) isomer has a cis relative stereochemistry, meaning the substituents at C2 (carboxylic acid) and C3 (hydroxyl group) are on the same face of the piperidine ring. In its lowest energy state, the piperidine ring adopts a chair conformation. For the cis isomer, this typically results in one substituent being in an axial position and the other in an equatorial position to minimize steric strain. This defined three-dimensional shape is what presents a specific pharmacophore to the receptor binding pocket.

Analytical Confirmation of Stereochemistry

Verifying the absolute and relative stereochemistry is a non-trivial and critical step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is invaluable. The coupling constant (³J) between the protons at C2 and C3 can help determine the relative stereochemistry. A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship, while a smaller coupling constant (2-5 Hz) suggests a cis (axial-equatorial or diequatorial) relationship.

-

X-ray Crystallography: This is the gold standard for unambiguously determining the solid-state structure and absolute stereochemistry of a crystalline sample.[6]

-

Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate enantiomers and confirm enantiomeric purity.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is a primary challenge in medicinal chemistry. Both stereoselective synthesis and chiral resolution are viable approaches.

Overview of Synthetic Challenges

The main challenge is to control the stereochemistry at two adjacent centers on a cyclic scaffold. This requires methods that are highly diastereoselective and, for a non-racemic product, enantioselective. Protecting group strategies for the amine (e.g., Boc, Cbz) and carboxylic acid are essential to prevent unwanted side reactions.

Caption: General workflow for stereoselective synthesis.

Protocol: Stereocontrolled Reduction of an N-Protected Piperidin-3-one

This protocol describes a common strategy to establish the cis-2,3-disubstitution pattern via a stereocontrolled reduction of a ketone precursor.[6]

Objective: To synthesize cis-N-Boc-3-hydroxypiperidine-2-carboxylic acid methyl ester.

Materials:

-

N-Boc-3-oxopiperidine-2-carboxylic acid methyl ester

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add N-Boc-3-oxopiperidine-2-carboxylic acid methyl ester (1 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. Causality Insight: The hydride reagent will preferentially attack the carbonyl from the less sterically hindered face, leading to the desired cis-hydroxyl group.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cis and trans diastereomers. The cis isomer is typically the major product.

-

Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Primary Target: The NMDA Receptor

The structural similarity of the hydroxypiperidine carboxylic acid scaffold to glutamate allows it to interact with excitatory amino acid receptors. Evidence strongly suggests that compounds in this class act as antagonists at the NMDA receptor.[4][7] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx is the trigger for numerous downstream signaling cascades.

Caption: Competitive antagonism at the NMDA receptor glutamate site.

The Stereochemical Imperative: Structure-Activity Relationship (SAR)

The stereochemistry of piperidine-based NMDA antagonists is a well-established determinant of their potency.[4] While direct comparative data for all four isomers of 3-hydroxypiperidine-2-carboxylic acid is sparse in single reports, the principle is consistently demonstrated in related series. The activity almost always resides predominantly in one specific stereoisomer. For example, in a closely related tetrazole-substituted piperidine, the (-)-(2R,4S)-isomer was the active NMDA antagonist, while the (+)-(2S,4R)-isomer was essentially inactive.[4] This highlights that the precise 3D orientation of the key binding groups (the carboxylate and the piperidine nitrogen) must match the complementary residues in the glutamate binding pocket on the GluN2 subunit of the NMDA receptor.[3]

Table 1: Representative Structure-Activity Relationship Data for Piperidine-based NMDA Antagonists (Data below is illustrative of the principle, based on related compounds)

| Compound Stereoisomer | Relative Configuration | NMDA Receptor Binding Affinity (IC₅₀) | Biological Effect | Reference |

| (2R,3R)-analog | cis | Potent (nM range) | Antagonist | [4][8] |

| (2S,3S)-analog | cis (enantiomer) | Weak (µM range) or Inactive | Little to no effect | [4] |

| (2R,3S)-analog | trans | Weak (µM range) or Inactive | Little to no effect | [8] |

| (2S,3R)-analog | trans (enantiomer) | Weak (µM range) or Inactive | Little to no effect | [8] |

This stark difference in activity underscores the necessity of stereocontrolled synthesis and analysis. The binding pocket of the receptor is chiral and will preferentially bind the stereoisomer that best complements its architecture.

Experimental Protocols for Biological Evaluation

Protocol: Competitive NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glutamate binding site.

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled antagonist for binding to the receptor in a preparation of brain tissue membranes. A potent compound will displace the radioligand at a low concentration.

Materials:

-

Rat cortical membranes (prepared from whole rat forebrains)

-

[³H]-CGS 19755 (a potent, selective NMDA antagonist radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compound: this compound, stock solution in buffer

-

Non-specific binding control: L-glutamic acid (1 mM)

-

96-well microplates, glass fiber filter mats, scintillation fluid, microplate scintillation counter

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compound in Tris-HCl buffer.

-

Plate Setup: To each well of a 96-well plate, add:

-

50 µL of Tris-HCl buffer (for total binding) OR 50 µL of 1 mM L-glutamic acid (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of [³H]-CGS 19755 (final concentration ~2-5 nM).

-

100 µL of rat cortical membrane suspension (approx. 100-200 µg protein/well).

-

-

Incubation: Incubate the plate at 4 °C for 40 minutes with gentle agitation. Causality Insight: Incubation at low temperature minimizes enzymatic degradation and non-specific interactions.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound compared to the total binding.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Conclusion and Future Directions

This compound is a prototypical example of how stereochemistry is the ultimate arbiter of biological activity in drug design. Its cis-configuration allows it to function as a potent antagonist of the NMDA receptor, a target of immense therapeutic importance. The successful development of this or related molecules as clinical candidates is contingent upon robust, scalable, and stereoselective synthetic methods.

Future research should focus on:

-

Expanding the structure-activity relationship studies to include modifications at other positions of the piperidine ring to enhance potency, selectivity (for different GluN2 subunits), and pharmacokinetic properties.

-

In vivo evaluation in animal models of neurological disorders to translate the in vitro binding affinity into therapeutic efficacy.

-

Development of novel biocatalytic routes, such as using engineered enzymes, to provide more efficient and environmentally friendly syntheses of the desired enantiomer.[1][9]

This guide has provided the foundational chemical and biological framework for understanding and utilizing this important molecular scaffold.

References

- Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

- PubChem. (n.d.). This compound. CID 10920637.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids.

- PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. CID 10855598.

- Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid.

- Swahn, B. M., Edvinsson, K. M., Kallin, E., Larsson, U., Berge, O. G., Molin, H., Pelcman, B., & Claesson, A. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299.

- Benchchem. (n.d.). (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid.

- Sigma-Aldrich. (n.d.). This compound. CAS Number: 176019-04-8.

- MedChemExpress. (n.d.). cis-Piperidine-2,3-dicarboxylic acid | NMDA Agonist.

- Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115.

- PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. CID 15599233.

- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride.

- BOC Sciences. (n.d.). CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid.

- ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.

- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.

- Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1729.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.

- bioRxiv. (2021).

- PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.

- MDPI. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides.

- Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.

Sources

- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-tools.com [chem-tools.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Navigating the Chiral Landscape of Hydroxypiperidine-2-Carboxylic Acids: A Technical Guide to the Synthetic (2R,3R) Isomer and its Natural Counterparts

Introduction: The Significance of the Hydroxypiperidine-2-Carboxylic Acid Scaffold

The hydroxypiperidine-2-carboxylic acid framework represents a privileged scaffold in medicinal chemistry and drug development. As a cyclic, chiral amino acid analogue, it imparts conformational rigidity to peptide-based therapeutics and serves as a versatile building block for the synthesis of complex alkaloids and other biologically active molecules. The stereochemistry of the hydroxyl and carboxylic acid groups on the piperidine ring is paramount, dictating the molecule's three-dimensional structure and its interactions with biological targets.

This guide focuses on (2R,3R)-3-hydroxypiperidine-2-carboxylic acid , a specific stereoisomer that, to date, is recognized as a synthetic entity, offering unique opportunities for novel drug design. While this particular isomer has not been isolated from natural sources, its stereochemical relatives are found in a diverse range of organisms, from bacteria and fungi to plants. Understanding the natural landscape of these related compounds, their biosynthesis, and the synthetic pathways to access specific stereoisomers like the (2R,3R) configuration is crucial for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of these aspects, blending established scientific principles with practical insights for laboratory application.

The Natural Abundance of Hydroxypiperidine-2-Carboxylic Acid Stereoisomers

While this compound remains a product of chemical synthesis, a variety of its stereoisomers are naturally occurring. These compounds exhibit a range of biological activities and are integral components of complex natural products. A summary of prominent naturally occurring hydroxypiperidine-2-carboxylic acid stereoisomers is presented below.

| Stereoisomer | Natural Source(s) | Associated Natural Product(s) / Biological Activity |

| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | Streptomyces species | Component of the cytotoxic alkaloid tetrazomine and the antibiotic GE81112. Also a structural element in the HIV protease inhibitor palinavir and marine alkaloids like halichonadins.[1] |

| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Calliandra angustifolia, Morus alba, Lathyrus japonicus | Exhibits various biological activities and serves as a precursor for pharmaceutical synthesis.[][3] |

| (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | Calliandra angustifolia, Calliandra hirsuta | A known natural product with potential applications in medicinal chemistry.[4] |

| (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | Calliandra pittieri, Peganum harmala | Identified in these plant species, contributing to the diversity of this class of compounds.[5] |

| (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | Seeds of Baphia racemosa | A highly hydroxylated analogue with potential biological activities.[6] |

Biosynthesis of the Piperidine Core: A Pathway from L-Lysine

The piperidine ring of naturally occurring hydroxypiperidine-2-carboxylic acids originates from the amino acid L-lysine. The biosynthesis is a two-step enzymatic process, beginning with the formation of L-pipecolic acid, which is then hydroxylated.

Step 1: Cyclization of L-Lysine by Lysine Cyclodeaminase

The initial step is the conversion of L-lysine to L-pipecolic acid, catalyzed by the enzyme lysine cyclodeaminase (LCD) , such as RapL found in the rapamycin gene cluster.[7][8][9] This enzyme utilizes a nicotinamide adenine dinucleotide (NAD+) cofactor in a catalytic manner. The reaction involves an initial oxidation of the α-amino group of L-lysine, followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic imine, Δ¹-piperideine-2-carboxylate, to yield L-pipecolic acid.[8] The α-amine of lysine is lost during this process, while the hydrogen at the α-carbon is retained.[8]

Step 2: Stereospecific Hydroxylation by Pipecolic Acid Hydroxylases

The newly formed L-pipecolic acid is then hydroxylated by a class of Fe(II)/2-oxoglutarate-dependent dioxygenases , specifically pipecolic acid hydroxylases .[10][11] An example is the enzyme GetF, which is involved in the biosynthesis of the antibiotic GE81112.[10] These enzymes catalyze the stereospecific installation of a hydroxyl group onto the piperidine ring. The position and stereochemistry of the hydroxylation are determined by the specific enzyme. For instance, the formation of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a result of such a hydroxylation event.[1]

Stereoselective Synthesis of this compound

The synthesis of the non-natural (2R,3R) stereoisomer requires precise control over the stereochemistry. A "chiron approach," which utilizes a readily available chiral molecule as a starting material, is a powerful strategy. D-glucose, with its multiple stereocenters, serves as an excellent chiron for the synthesis of the enantiomeric (2S,3R)-3-hydroxypipecolic acid and the related (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine.[12] A similar retrosynthetic analysis can be envisioned for the target (2R,3R) isomer, likely starting from a different chiral pool material or employing an inversion of stereochemistry at a key step.

General Synthetic Strategy: A Chiron Approach

A plausible synthetic route, adapted from the synthesis of related stereoisomers, would involve the following key transformations:

-

Formation of a Piperidine Ring Precursor: Starting from a suitable chiral precursor, a series of reactions including azidation, olefination, and reduction are employed to construct the piperidine ring skeleton.

-

Cleavage and Oxidation: A sugar appendage, used to control stereochemistry, is cleaved, and the resulting primary alcohol is oxidized to a carboxylic acid.

-

Deprotection: Removal of protecting groups yields the final this compound.

The following diagram illustrates a generalized workflow for the chiron-based synthesis of a hydroxypiperidine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)

While a specific protocol for the (2R,3R) isomer is not detailed in the available literature, the following is an illustrative procedure for a key step in the synthesis of a related hydroxypiperidine derivative, adapted from published methods. This serves to demonstrate the practical considerations in such a synthesis.

Step: Wittig Olefination of an Azidopentodialdose

-

Preparation of the Ylide: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Reaction with the Aldehyde: After stirring for 30 minutes at 0 °C, a solution of the 3-azidopentodialdose precursor (1.0 eq) in anhydrous THF is added dropwise.

-

Reaction Monitoring and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired olefin.

It is imperative to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of the (2R,3R) target molecule.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 176019-04-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

(Data sourced from PubChem CID 10920637)[13]

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable tool for medicinal chemists. Its defined stereochemistry allows for the rational design and synthesis of molecules with specific three-dimensional orientations, which is critical for achieving high-affinity and selective interactions with biological targets.

Potential applications include:

-

Peptidomimetics: Incorporation into peptide sequences to introduce conformational constraints and improve metabolic stability.

-

Synthesis of Novel Alkaloids: Serving as a starting material for the total synthesis of new and structurally complex alkaloids with potential therapeutic properties.

-

Fragment-Based Drug Discovery: Use as a chiral fragment in screening campaigns to identify novel binding motifs for protein targets.

-

Asymmetric Catalysis: Potential use as a chiral ligand in metal-catalyzed asymmetric transformations.

Conclusion and Future Perspectives

This compound stands as a testament to the power of synthetic chemistry to provide access to novel chemical space. While its natural counterparts have paved the way by demonstrating the biological relevance of the hydroxypiperidine-2-carboxylic acid scaffold, this synthetic isomer offers a unique opportunity to explore new structure-activity relationships. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and other non-natural stereoisomers. Furthermore, the incorporation of this building block into a wider range of molecular architectures will undoubtedly lead to the discovery of novel therapeutic agents and chemical probes to unravel complex biological processes. The continued interplay between the study of natural products and the advancements in synthetic methodology will be pivotal in unlocking the full potential of this important class of molecules.

References

-

Gatto, G. J., Jr., Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(11), 3776–3785. [Link]

-

Gatto, G. J., Jr., Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3776–3785. [Link]

-

Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

-

Mattay, J., & Hüttel, W. (2017). Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases that Discriminates l-Proline. Chembiochem : a European journal of chemical biology, 18(15), 1523–1528. [Link]

-

Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). a Common mechanism for hydroxylation with Fe(II)/α-ketoglutarate-dependent dioxygenases. The Fe(II). ResearchGate. [Link]

-

Min, K., Yoon, M. J., Matsuura, A., Kim, Y. H., & Lee, H. (2019). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ResearchGate. [Link]

-

Kim, J. E., Lee, W. H., & Kim, B. G. (2015). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis. Semantic Scholar. [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

-

Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., Mudgett, M. B., & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences of the United States of America, 115(20), E4920–E4929. [Link]

-

Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. 3 Biotech, 10(12), 527. [Link]

-

Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate. [Link]

-

PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

-

Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of organic chemistry, 73(9), 3619–3622. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

Sources

- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 3. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 4. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | 96861-04-0 [smolecule.com]

- 7. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]

- 10. Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases that Discriminates l-Proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C6H11NO3 | CID 10920637 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Biological Activities of 3-Hydroxypiperidine-2-carboxylic Acid Isomers

Abstract: The 3-hydroxypiperidine-2-carboxylic acid scaffold represents a class of conformationally constrained amino acid analogs that have garnered significant interest in medicinal chemistry. The presence of two adjacent chiral centers gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. This spatial arrangement is paramount, as it dictates the molecule's interaction with biological targets, leading to stereospecific pharmacological profiles. This guide provides an in-depth analysis of the biological activities of these isomers, focusing on their neuroactive properties, particularly as N-methyl-D-aspartate (NMDA) receptor modulators. We will explore the critical structure-activity relationships, detail key experimental protocols for assessing bioactivity, and discuss synthetic strategies for accessing these valuable chiral building blocks.

Introduction: The Centrality of Stereochemistry

In drug discovery, stereochemistry is not a trivial detail; it is a fundamental determinant of biological function. Chiral compounds are often biosynthesized in an enantiomerically pure form, and their interactions with equally chiral biological macromolecules (enzymes, receptors) are highly specific.[1] The 3-hydroxypiperidine-2-carboxylic acid core structure is a prime example of this principle. As a cyclic imino acid, it is a valuable building block for synthesizing more complex therapeutic agents.[2] Its rigid piperidine ring reduces conformational flexibility compared to linear amino acids, offering a more defined presentation of its key functional groups—the carboxylic acid and the hydroxyl group—to a target's binding site.

The core scaffold is found in various natural products and pharmaceuticals, including those with anticonvulsant and antithrombotic properties.[3][4] However, the biological activity is intimately tied to the cis or trans relationship of the substituents and their absolute (R/S) configuration. This guide will dissect the available scientific literature to build a clear picture of how these stereochemical nuances translate into distinct biological outcomes.

Isomeric Landscape: Four Distinct Geometries

The structure of 3-hydroxypiperidine-2-carboxylic acid features two stereocenters at the C2 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs:

-

cis Isomers: The hydroxyl and carboxyl groups are on the same face of the piperidine ring. This pair consists of the (2S,3S) and (2R,3R) enantiomers.

-

trans Isomers: The hydroxyl and carboxyl groups are on opposite faces of the ring. This pair consists of the (2S,3R) and (2R,3S) enantiomers.

The specific orientation of these functional groups is the primary factor governing the differential pharmacology observed among the isomers.

Primary Biological Target: The NMDA Receptor

A significant body of research has identified the N-methyl-D-aspartate (NMDA) receptor as a key target for derivatives of the 3-hydroxypiperidine-2-carboxylic acid scaffold. NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[5][6] Their dysfunction is implicated in numerous neurological disorders, making them a valuable therapeutic target.[6]

Stereoselective Antagonism and Analgesic Activity

Research has demonstrated that specific isomers of substituted 3-hydroxypiperidine-2-carboxylic acid act as potent NMDA receptor antagonists. A notable example is (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, which has shown significant analgesic effects.[7] The activity is highly dependent on the stereochemistry, with the (2R,3S) configuration being critical for potent receptor binding.

The mechanism of action is competitive antagonism, where the molecule vies with glutamate or NMDA at the agonist binding site on the GluN2 subunit of the receptor complex.[5][7] The analgesic properties were confirmed in preclinical models, such as the mouse hot-plate and formalin tests, indicating potential for treating pain states.[7]

Quantitative Analysis of Isomer Activity

The profound impact of stereochemistry is best illustrated by quantitative binding and efficacy data. The table below summarizes key findings for a representative antagonist based on this scaffold.

| Compound | Stereochemistry | Target | Activity Metric | Value | Reference |